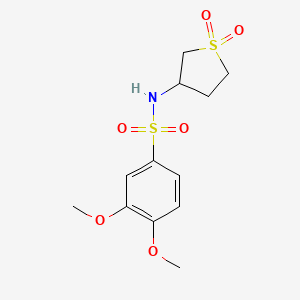

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide, commonly known as DMTS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase (CA), an enzyme that plays a crucial role in regulating acid-base balance in the body. DMTS has been extensively studied for its applications in various fields, including biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

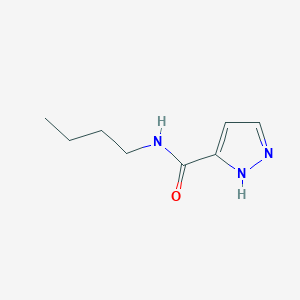

Detection and Discrimination of Thiophenols

A reaction-based fluorescent probe utilizing a design that includes N-butyl-4-amino-1,8-naphthalimide as a fluorophore and the 2,4-dinitrobenzenesulfonamide group for selective discrimination of thiophenols over aliphatic thiols was developed. This probe shows promise for applications in environmental and biological sciences, especially for the sensitive and selective detection of thiophenols in water samples, with a detection limit of 20 nM and quantitative recovery ranging from 94% to 97% (Wang et al., 2012).

Catalytic Reagents for Silylation

Poly(N-bromobenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been identified as effective catalysts for the silylation of alcohols, phenols, and thiols, highlighting their utility in synthetic chemistry for the modification of these functional groups under various conditions, including solvent-free and microwave irradiation environments (Ghorbani‐Vaghei et al., 2006).

Electrochemical Reduction Studies

The electrochemical reduction of N,N-dimethyl-and p-cyanobenzene-sulfonamide in dimethylformamide has been studied, demonstrating the compound's redox behavior through successive one-electron steps to yield stable radical anion and dianion forms. This study provides insights into the electrochemical properties of sulfonamides, which could be beneficial for developing novel electrochemical sensors or catalysts (Santelices & Hawley, 1977).

Synthesis of Sulfonamides and Sulfonyl Azides

A novel synthesis approach for sulfonamides and sulfonyl azides from thiols has been described, utilizing in situ preparation of sulfonyl chlorides from thiols with chloramine-T. This method emphasizes the versatility of N-sulfonyl derivatives in synthetic chemistry, particularly for the development of compounds with potential pharmaceutical applications (Maleki et al., 2013).

Environmental and Biological Sensor Development

The development of a Co2+ ions sensor based on N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) highlights the compound's application in environmental and health-care fields. The sensor demonstrated high sensitivity and broad dynamic concentration ranges, indicating the potential for these sulfonamides to serve as selective sensors for heavy metal ions in various contexts (Sheikh et al., 2016).

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6S2/c1-18-11-4-3-10(7-12(11)19-2)21(16,17)13-9-5-6-20(14,15)8-9/h3-4,7,9,13H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEZVFUDIVTHGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2527035.png)

![N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2527036.png)

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2527047.png)

![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)